Isosafrole glycol

Catalog No.
S13154134
CAS No.
62512-79-2
M.F
C10H12O4
M. Wt
196.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isosafrole glycol

CAS Number

62512-79-2

Product Name

Isosafrole glycol

IUPAC Name

1-(1,3-benzodioxol-5-yl)propane-1,2-diol

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

InChI

InChI=1S/C10H12O4/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6,10-12H,5H2,1H3

InChI Key

YIRAEUKOPKEBHB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC2=C(C=C1)OCO2)O)O

Isosafrole glycol, scientifically known as 1-(3,4-methylenedioxyphenyl)-1,2-propanediol, is an organic compound derived from isosafrole. It is characterized by its structure, which includes a methylenedioxy group attached to a phenyl ring and a propanediol backbone. This compound is primarily recognized for its role as an intermediate in the synthesis of various psychoactive substances, including 3,4-methylenedioxymethamphetamine (MDMA) and piperonal, a significant fragrance compound. Isosafrole glycol possesses a sweet, floral aroma reminiscent of anise and licorice, making it of interest in the fragrance industry as well .

  • Peracid Oxidation: When subjected to peracid oxidation, isosafrole glycol can be converted into various esters and other derivatives. This reaction typically involves the formation of an epoxide intermediate which can lead to the formation of isosafrole monoformyl glycol when reacted with formic acid .
  • Pinacol Rearrangement: In acidic conditions, isosafrole glycol can undergo dehydration and rearrangement to yield MDP2P (3,4-methylenedioxyphenyl-2-propanone). This transformation illustrates its significance as a precursor in the synthesis of MDMA .
  • Hydrolysis: Acidic hydrolysis of isosafrole glycol can yield various products including diastereomers of methylated isosafrole glycol .

Isosafrole glycol can be synthesized through several methods:

  • From Isosafrole: The most common method involves the oxidation of isosafrole using peracids such as performic acid. This process typically yields high purity products and can be optimized by adjusting reaction conditions .
  • Catalytic Methods: Recent advancements include the use of polyethylene glycol as a phase-transfer catalyst in solvent-free conditions to facilitate the conversion of safrole into isosafrole and subsequently to isosafrole glycol .

Interaction studies involving isosafrole glycol primarily focus on its role as an intermediate in drug synthesis rather than direct biological interactions. The compound's derivatives have been analyzed for their interactions with neurotransmitter systems, particularly serotonin receptors. These studies help establish its potential effects when ingested or used in formulations .

Isosafrole glycol shares structural similarities with several compounds within the phenylpropene family and related classes. Here are some notable comparisons:

CompoundStructure TypeUnique Features
SafrolePhenylpropenePrecursor to isosafrole; used in traditional medicine.
PiperonalMethylenedioxyphenylFragrance compound derived from isosafrole; used in perfumery.
3,4-Methylenedioxymethamphetamine (MDMA)PhenethylaminePsychoactive drug synthesized from isosafrole; known for recreational use.
1-(3,4-Methylenedioxyphenyl)-2-bromopropaneHalogenated derivativeIntermediate in MDMA synthesis; exhibits different reactivity due to bromine substitution.

Isosafrole glycol's uniqueness lies in its specific structural features that facilitate its conversion into various valuable compounds while maintaining distinct chemical properties that differentiate it from similar substances .

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

196.07355886 g/mol

Monoisotopic Mass

196.07355886 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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